Target Divergence: P2X7 vs Sigma-1 Receptor
The N-isopropyl variant has been explicitly annotated as a P2X7 receptor inhibitor , while its closest structural congener, the N-cyclopropyl derivative CPPB, has been disclosed to exhibit high affinity for the sigma-1 receptor . There are currently no publicly available head-to-head selectivity panel data for the two compounds measured under identical assay conditions. However, the reported primary target annotations differ entirely, consistent with the established structure–activity relationship (SAR) principle that N-alkyl substitution on benzamides can profoundly alter receptor recognition. P2X7 and sigma-1 receptors are structurally and functionally unrelated protein families; therefore, a switch in primary annotated target represents a qualitative but functionally meaningful differentiation for scientific selection.
| Evidence Dimension | Primary annotated molecular target |
|---|---|
| Target Compound Data | P2X7 purinergic receptor (inhibitor) |
| Comparator Or Baseline | N-Cyclopropyl analog CPPB (CAS 1332531-14-2): Sigma-1 receptor (high affinity) |
| Quantified Difference | Qualitative target divergence; no quantitative selectivity data available under identical assay conditions |
| Conditions | Vendor-reported target annotation based on literature/screening data; not measured in a single comparative study |
Why This Matters
Procurement decisions for target-based screening require assurance that the compound engages the intended target; selecting the N-isopropyl variant vs. the N-cyclopropyl variant determines whether the assay probes P2X7 or sigma-1 biology.
